2-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}methyl)benzoic acid
Description
2-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}methyl)benzoic acid (CAS: 910442-78-3) is a synthetic organic compound featuring a benzoic acid core substituted with a tert-butoxycarbonyl (Boc)-protected piperidin-4-ylmethyl group at the ortho position. The Boc group serves as a protective moiety for the secondary amine in piperidine, enhancing stability during synthetic processes. Key physicochemical properties include a molecular weight of 305.35 g/mol and a purity of 95% . This compound is listed in catalogs for research applications, though its commercial availability is currently discontinued . Its structural design is critical in medicinal chemistry, particularly for developing protease inhibitors or receptor ligands, where the Boc group enables selective deprotection strategies.
Properties
IUPAC Name |
2-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methyl]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO4/c1-18(2,3)23-17(22)19-10-8-13(9-11-19)12-14-6-4-5-7-15(14)16(20)21/h4-7,13H,8-12H2,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXNRVRXPLIHZEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CC2=CC=CC=C2C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that this compound is used as a semi-flexible linker in protac (proteolysis-targeting chimera) development for targeted protein degradation. The specific proteins targeted would depend on the other components of the PROTAC molecule.
Mode of Action
As a linker in PROTACs, 2-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}methyl)benzoic acid helps to connect a ligand that binds to the target protein with another ligand that binds to an E3 ubiquitin ligase. This brings the target protein and the E3 ligase into proximity, leading to the ubiquitination and subsequent degradation of the target protein.
Biological Activity
2-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}methyl)benzoic acid is a compound that has garnered attention in medicinal chemistry due to its structural features, which suggest potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of 2-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}methyl)benzoic acid can be represented as follows:
This structure includes a benzoic acid moiety linked to a piperidine derivative, which may contribute to its biological properties.
Antimicrobial Activity
Recent studies have indicated that benzoic acid derivatives, including those similar to 2-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}methyl)benzoic acid, exhibit significant antimicrobial activity. For instance, compounds with similar structures have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for these compounds typically range from 15.625 μM to 125 μM against Gram-positive bacteria .
Antioxidant Activity
The antioxidant potential of benzoic acid derivatives is noteworthy. These compounds have been reported to scavenge free radicals effectively, thus providing a protective effect against oxidative stress. This activity is crucial in preventing cellular damage and may play a role in anti-aging strategies .
Anti-inflammatory Effects
Research indicates that compounds related to 2-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}methyl)benzoic acid can modulate inflammatory pathways. By inhibiting pro-inflammatory cytokines, these compounds may reduce inflammation in various models of disease .
The biological activity of 2-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}methyl)benzoic acid is believed to involve several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as cathepsins B and L, which are involved in protein degradation pathways. This inhibition can lead to altered cellular homeostasis and apoptosis in cancer cells .
- Modulation of Signaling Pathways : The compound may influence signaling pathways associated with cell proliferation and survival, contributing to its anti-cancer properties.
- Interaction with Membrane Components : The hydrophobic nature of the piperidine ring may facilitate interactions with cellular membranes, enhancing the bioavailability and efficacy of the compound .
Case Studies
Several studies have explored the biological activity of benzoic acid derivatives:
- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various benzoic acid derivatives against clinical isolates of bacteria. The results showed that compounds with piperidine substitutions exhibited enhanced antibacterial activity compared to their non-substituted counterparts .
| Compound | MIC (μM) | Activity |
|---|---|---|
| Compound A | 15.625 | Antistaphylococcal |
| Compound B | 62.5 | Antienterococcal |
| Compound C | 125 | Antibacterial |
Comparison with Similar Compounds
Sulfonyl vs. Methyl Linkage
The sulfonyl analog (CAS: 849035-97-8) replaces the methylene bridge with a sulfonyl group (-SO₂-), significantly altering electronic properties and hydrogen-bonding capacity. This modification may also affect binding affinity in enzyme inhibition studies.
Piperidine vs. Piperazine
4-[4-(tert-Butoxycarbonyl)piperazino]benzoic acid (CAS: 162046-66-4) substitutes piperidine with piperazine, introducing a second nitrogen atom. Piperazine’s basicity (pKa ~9.7 for the free amine) contrasts with piperidine (pKa ~11.3), influencing pH-dependent solubility and interactions with biological targets. Piperazine derivatives are widely used in kinase inhibitors due to their ability to form salt bridges .
Carbonyl vs. Methyl Linkage
This could enhance selectivity in target binding but reduce metabolic stability due to increased oxidation susceptibility. The higher purity (96%) suggests optimized synthetic routes compared to the target compound .
Fluorinated Derivatives
The difluoroacetic acid derivative (CAS: 1393822-92-8) replaces benzoic acid with a difluoroacetyl group. Fluorine atoms increase electronegativity and metabolic stability, making this analog suitable for in vivo studies. However, its lower molecular weight (176.89 g/mol) reflects reduced steric bulk, which may limit receptor interactions .
Positional Isomerism
Compounds like 3-(1-Boc-piperidin-4-yl)benzoic acid (CAS: 828243-30-7) and 4-(1-Boc-piperidin-4-yl)benzoic acid (CAS: 149353-75-3) differ in the substitution position (meta vs. para). Para-substituted analogs often exhibit higher symmetry and improved crystallinity, whereas meta-substitution may enhance binding to asymmetric active sites .
Research Implications
- Medicinal Chemistry : The Boc group in these compounds facilitates modular synthesis, enabling rapid exploration of structure-activity relationships (SAR).
- Solubility and Bioavailability : Sulfonyl and piperazine derivatives may offer improved aqueous solubility, critical for oral drug development .
- Metabolic Stability : Fluorinated analogs (e.g., CAS: 1393822-92-8) are prioritized for pharmacokinetic optimization .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}methyl)benzoic acid, and how can reaction conditions be optimized?
- Methodology :
- Step 1 : Start with tert-butoxycarbonyl (Boc)-protected piperidine derivatives (e.g., 1-Boc-4-piperidone) as a precursor. React with benzyl halides or benzoic acid derivatives under nucleophilic substitution or coupling conditions.
- Step 2 : Optimize coupling reactions (e.g., Suzuki-Miyaura coupling for aromatic systems) using palladium catalysts and ligands like XPhos, as demonstrated in multi-step syntheses of analogous compounds .
- Step 3 : Employ hydrogenation or acidic deprotection (e.g., HCl) to remove Boc groups if intermediate protection is required.
- Key Conditions :
| Parameter | Optimal Range | Reference |
|---|---|---|
| Catalyst | Pd(OAc)₂/XPhos | |
| Temperature | 40–100°C | |
| Solvent | tert-Butanol or DMF |
Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?
- Methodology :
- HPLC : Use C18 columns with mobile phases like methanol/sodium acetate buffer (65:35) for purity analysis, adjusting pH to 4.6 for optimal resolution .
- NMR : Assign peaks using ¹H/¹³C NMR (e.g., tert-butyl singlet at δ 1.4 ppm; piperidine protons at δ 2.5–3.5 ppm) .
- Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H]+ ion matching theoretical mass).
Q. How should stability and storage conditions be managed for this compound?
- Methodology :
- Store at 2–8°C in sealed, inert containers to prevent hydrolysis of the Boc group. Avoid moisture and static discharge .
- Monitor degradation via periodic HPLC analysis. If decomposition exceeds 5%, repurify using flash chromatography (silica gel, ethyl acetate/hexane gradients) .
Advanced Research Questions
Q. How can researchers resolve contradictions in pharmacological activity data across different in vitro models?
- Methodology :
- Step 1 : Validate target engagement using biophysical assays (e.g., SPR or ITC) to confirm binding affinity to intended receptors .
- Step 2 : Cross-validate cell-based assays (e.g., HEK293 vs. primary cells) with controlled conditions (pH, serum content) to isolate confounding factors .
- Case Study : For discrepancies in IC₅₀ values, compare metabolic stability (e.g., microsomal assays) to rule out off-target effects .
Q. What strategies are effective for optimizing the compound’s bioavailability in preclinical studies?
- Methodology :
- Structural Modifications : Introduce solubilizing groups (e.g., PEG linkers) at the benzoic acid moiety without disrupting the Boc-piperidine pharmacophore .
- Formulation : Use lipid-based nanoemulsions or cyclodextrin complexes to enhance aqueous solubility .
- In Vivo PK/PD : Monitor plasma half-life in rodent models, adjusting dosing regimens based on AUC calculations .
Q. How can computational modeling guide the design of derivatives with improved selectivity?
- Methodology :
- Docking Studies : Use AutoDock Vina to model interactions with off-target receptors (e.g., serotonin receptors) and identify steric clashes .
- QSAR Analysis : Correlate substituent electronegativity (e.g., meta/para benzoic acid derivatives) with activity trends from published analogs .
- Table : Example QSAR Parameters
| Derivative | LogP | IC₅₀ (nM) | Selectivity Index |
|---|---|---|---|
| Parent | 2.1 | 150 | 1.0 |
| -OCH₃ | 1.8 | 90 | 2.3 |
Data Contradiction Analysis
Q. How should researchers address inconsistent results in metabolic stability assays?
- Methodology :
- Hypothesis Testing : Determine if discrepancies arise from cytochrome P450 isoform specificity (e.g., CYP3A4 vs. CYP2D6) using isoform-selective inhibitors .
- Experimental Design :
| Condition | CYP Inhibitor | Metabolic Half-life (h) |
|---|---|---|
| Control | None | 2.5 |
| +Ketoconazole | CYP3A4 | 4.8 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
